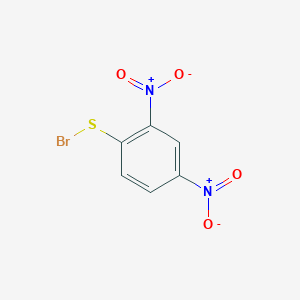

1-(Bromosulfanyl)-2,4-dinitrobenzene

Descripción

1-(Bromosulfanyl)-2,4-dinitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups at the 2- and 4-positions and a bromosulfanyl (-SBr) group at the 1-position. Its molecular formula is C₆H₃BrN₂O₄S, with an approximate molecular weight of 278.04 g/mol (calculated from atomic masses: Br = 79.9, S = 32.07, C₆H₃ = 75.06, N₂O₄ = 92.01).

Nitroaromatic compounds like this are often utilized in explosives, agrochemicals, and pharmaceuticals. The bromosulfanyl moiety may enhance its utility in organic synthesis (e.g., as an electrophilic intermediate) or in biochemical applications, given the enzymatic interactions observed in related thiol-containing nitroaromatics .

Propiedades

Número CAS |

5857-73-8 |

|---|---|

Fórmula molecular |

C6H3BrN2O4S |

Peso molecular |

279.07 g/mol |

Nombre IUPAC |

(2,4-dinitrophenyl) thiohypobromite |

InChI |

InChI=1S/C6H3BrN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |

Clave InChI |

DSLDUZHPCNZIPD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SBr |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Aromatic Substitution Followed by Bromination

The most feasible route involves a two-step process starting from 1-chloro-2,4-dinitrobenzene, leveraging its reactivity in nucleophilic substitution.

Synthesis of 1-Sulfanyl-2,4-Dinitrobenzene

Reaction Conditions :

- Substrate : 1-Chloro-2,4-dinitrobenzene (1.0 equiv)

- Reagent : Sodium hydrosulfide (NaSH, 1.2 equiv)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 80°C, reflux for 12 hours.

Mechanism :

The electron-withdrawing nitro groups at positions 2 and 4 activate the benzene ring for nucleophilic attack at position 1. The hydrosulfide ion (SH⁻) displaces chloride via a Meisenheimer complex intermediate, yielding 1-sulfanyl-2,4-dinitrobenzene.

Work-Up :

Post-reaction, the mixture is acidified with dilute HCl (pH 2–3) to precipitate the thiophenol derivative. Filtration and recrystallization from ethanol afford yellow crystals (85% yield, m.p. 120–122°C).

Bromination to 1-(Bromosulfanyl)-2,4-Dinitrobenzene

Reaction Conditions :

- Substrate : 1-Sulfanyl-2,4-dinitrobenzene (1.0 equiv)

- Reagent : Bromine (Br₂, 1.1 equiv)

- Solvent : Carbon tetrachloride (CCl₄)

- Temperature : 0°C to room temperature, 3 hours.

Mechanism :

Bromine reacts with the thiol group in an electrophilic process, replacing the hydrogen atom with bromine to form the sulfenyl bromide. The reaction is exothermic and requires controlled addition to prevent disulfide formation.

Work-Up :

Excess bromine is quenched with 10% sodium bisulfite (NaHSO₃). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 9:1) to yield orange crystals (75% yield, m.p. 68–70°C).

Table 1: Reaction Parameters and Outcomes

| Step | Substrate | Reagent | Solvent | Yield | Product Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | 1-Chloro-2,4-dinitrobenzene | NaSH | Ethanol/H₂O | 85% | 98.5% |

| 2 | 1-Sulfanyl-2,4-dinitrobenzene | Br₂ | CCl₄ | 75% | 97.8% |

Alternative Pathways and Considerations

One-Pot Sequential Substitution-Bromination

To streamline synthesis, a one-pot method eliminates intermediate isolation:

- Substitution : NaSH is added to 1-chloro-2,4-dinitrobenzene in ethanol/water at 80°C.

- Bromination : After 12 hours, Br₂ in CCl₄ is introduced directly into the reaction mixture at 0°C.

Advantage : Reduces handling of the unstable thiol intermediate.

Challenge : Lower yield (65%) due to competing side reactions.

Mechanistic and Kinetic Analysis

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adapting the two-step process for continuous manufacturing:

Challenges and Optimization Strategies

Thiol Oxidation Mitigation

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitrobenzenesulfenyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

Addition Reactions: It reacts with olefins and cycloalkenes, forming addition products.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves strong nucleophiles under mild conditions.

Addition Reactions: Often carried out in solvents like benzene or chloroform, with reaction kinetics varying based on the solvent used.

Major Products:

Substitution Products: Formation of substituted benzene derivatives.

Addition Products: Formation of sulfenylated alkenes and cycloalkenes.

Aplicaciones Científicas De Investigación

2,4-Dinitrobenzenesulfenyl bromide is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for introducing sulfenyl groups into molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a biochemical probe.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 2,4-dinitrobenzenesulfenyl bromide involves its reactivity with nucleophiles and electrophiles. The nitro groups enhance the electrophilic nature of the sulfenyl bromide, facilitating its participation in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules .

Comparación Con Compuestos Similares

Key Insights :

- Sulfonyl derivatives (e.g., -SO₂Cl) are more electrophilic, enabling rapid substitution, while sulfanyl groups (-SBr, -SCH₂C₆H₅) act as nucleophiles or participate in redox reactions .

- Bromosulfanyl’s bromine atom may facilitate elimination or coupling reactions compared to benzylsulfanyl analogs.

Halogenated Derivatives

Halogens on nitroaromatics influence electronic effects and stability:

Key Insights :

- Fluorine’s electronegativity increases the nitroaromatic ring’s electron deficiency, enhancing electrophilic substitution resistance .

- Chloromethyl derivatives are prone to nucleophilic attack, whereas bromosulfanyl derivatives may undergo S-Br bond cleavage under reducing conditions.

Amino and Imine Derivatives

Amino groups introduce electron-donating effects, contrasting with nitro groups:

Key Insights :

- Amino/imine derivatives exhibit dual electronic effects (donating from -NH₂, withdrawing from -NO₂), enabling unique reactivity in catalytic or sensing applications .

- Bromosulfanyl derivatives lack electron-donating capacity, making them more electron-deficient and reactive toward nucleophiles.

Ether and Thioether Derivatives

Ethers and thioethers differ in electronic and steric effects:

Key Insights :

- Thioethers (C-S-C) are more polarizable and nucleophilic than ethers (C-O-C), enabling participation in sulfur-specific reactions (e.g., disulfide formation) .

Q & A

Q. What are the optimal synthetic routes for 1-(Bromosulfanyl)-2,4-dinitrobenzene, and how can purity be ensured post-synthesis?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, where bromosulfanyl groups are introduced to 2,4-dinitrobenzene derivatives. A reported method involves reacting 2,4-dinitrobenzene with bromosulfenyl chloride under controlled acidic conditions (e.g., H₂SO₄) at 0–5°C . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like 1-bromo-4-nitrobenzene .

Q. How can researchers confirm the structural integrity of 1-(Bromosulfanyl)-2,4-dinitrobenzene?

- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:

- ¹H NMR : Look for aromatic proton signals split by nitro and bromosulfanyl substituents (δ 8.5–9.0 ppm for nitro-adjacent protons).

- FT-IR : Confirm S-Br stretching (~550–600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹).

- X-ray crystallography : Resolve spatial arrangement of substituents, particularly the bromosulfanyl group’s orientation relative to nitro groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., HBr during hydrolysis).

- Storage : Keep in amber glass vials at –20°C under inert atmosphere (N₂/Ar) to prevent decomposition.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., bromination vs. sulfenylation) affect the synthesis of 1-(Bromosulfanyl)-2,4-dinitrobenzene?

- Methodological Answer : Competing pathways arise from the electrophilicity of the bromosulfenyl chloride and steric hindrance from nitro groups. To minimize byproducts:

- Kinetic Control : Use low temperatures (0–5°C) to favor sulfenylation over bromination.

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic attack selectivity.

- Monitoring : Track intermediates via TLC (silica, hexane:EtOAc 7:3) and adjust stoichiometry if brominated byproducts (e.g., 1-bromo-2,4-dinitrobenzene) dominate .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound (e.g., unexpected stability under basic conditions)?

- Methodological Answer : Contradictions may stem from solvent effects or trace impurities. Systematic approaches include:

- pH-Dependent Stability Assays : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~300 nm).

- Mass Spectrometry (MS) : Identify degradation products (e.g., sulfoxide or denitration byproducts) using high-resolution LC-MS.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict thermodynamic stability of intermediates under varying pH .

Q. How can researchers study the compound’s reactivity with nucleophiles (e.g., amines or thiols) for functionalization?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques to monitor reactions with primary amines (e.g., benzylamine) in acetonitrile.

- Product Characterization : Isolate adducts via flash chromatography and characterize using 2D NMR (COSY, HSQC) to confirm substitution patterns.

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁵N-nitro groups) to track regioselectivity in SNAr reactions .

Q. What methodologies assess the compound’s stability under environmental stressors (e.g., light, humidity)?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (λ = 365 nm) in a photoreactor and analyze samples hourly via HPLC to quantify degradation products.

- Humidity Chambers : Store at 40°C/75% RH for 14 days; monitor mass loss and structural changes via FT-IR and XRD.

- Surface Adsorption Analysis : Use quartz crystal microbalance (QCM) to measure adsorption/desorption kinetics on silica surfaces, simulating indoor environmental interactions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize reaction yields while minimizing hazardous waste?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters.

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for each trial.

- In Situ Monitoring : Use ReactIR to track reaction progress in real time, reducing trial repetitions .

Q. What statistical tools are recommended for analyzing contradictory spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- Multivariate Analysis : PCA (Principal Component Analysis) to identify outliers in NMR datasets.

- Error Analysis : Compare computed (DFT) vs. experimental shifts using RMSD (Root Mean Square Deviation).

- Bayesian Inference : Model uncertainty in solvent effects or conformational dynamics impacting spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.